N-Methylpiperazine-d4

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis

N-Methylpiperazine-d4 (CAS 343864-02-8) is the deuterium-labeled analog of N-Methylpiperazine, where four hydrogen atoms at the 3,3,5,5 positions of the piperazine ring are replaced with deuterium (²H). With a molecular formula of C5H8D4N2 and a molecular weight of 104.19 g/mol, this stable isotope-labeled compound is primarily utilized as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C5H12N2
Molecular Weight 104.19 g/mol
Cat. No. B039505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpiperazine-d4
SynonymsN-METHYLPIPERAZINE-3,3,5,5-D4; N-Methylpiperazine--d4
Molecular FormulaC5H12N2
Molecular Weight104.19 g/mol
Structural Identifiers
SMILESCN1CCNCC1
InChIInChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2
InChIKeyPVOAHINGSUIXLS-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylpiperazine-d4: Deuterated Internal Standard for LC-MS Quantitation (CAS 343864-02-8)


N-Methylpiperazine-d4 (CAS 343864-02-8) is the deuterium-labeled analog of N-Methylpiperazine, where four hydrogen atoms at the 3,3,5,5 positions of the piperazine ring are replaced with deuterium (²H) . With a molecular formula of C5H8D4N2 and a molecular weight of 104.19 g/mol, this stable isotope-labeled compound is primarily utilized as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . Its isotopic enrichment of ≥98 atom% D ensures distinct mass spectrometric separation from the unlabeled analyte .

Why Non-Deuterated N-Methylpiperazine Cannot Substitute for Isotope Dilution Quantitation


In LC-MS/MS bioanalysis, non-deuterated N-Methylpiperazine (CAS 109-01-3) is indistinguishable from the endogenous analyte in complex biological matrices, leading to inaccurate quantification due to ion suppression, matrix effects, and variable extraction recovery [1]. Deuterated internal standards, such as N-Methylpiperazine-d4, are isotopically distinct yet chemically nearly identical, co-eluting with the target analyte and correcting for these analytical variables through isotope dilution . Substituting with a non-deuterated analog or a mismatched deuterated compound (e.g., N-Methylpiperazine-d8) can compromise assay precision, accuracy, and reproducibility; stable isotopically labeled internal standards are considered the gold standard for quantitative bioanalytical LC-MS assays [2].

N-Methylpiperazine-d4 Quantitative Differentiation Evidence Guide


Isotopic Purity of 98 atom% D Ensures Minimal Interference from Natural Abundance Deuterium

N-Methylpiperazine-d4 exhibits an isotopic enrichment of 98 atom% deuterium at the 3,3,5,5 positions . This is a >6,500-fold increase over the natural abundance of deuterium (0.015%) [1]. In contrast, non-deuterated N-Methylpiperazine contains only trace deuterium, leading to overlapping isotopic peaks in mass spectrometry that can compromise assay specificity and lower limit of quantitation (LLOQ).

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis

Mass Shift of +4.0 Da Enables Baseline Resolution from Unlabeled N-Methylpiperazine in MS

The substitution of four deuterium atoms increases the molecular weight of N-Methylpiperazine-d4 to 104.19 g/mol, compared to 100.17 g/mol for the unlabeled N-Methylpiperazine . This +4.0 Da mass shift permits clear chromatographic and mass spectrometric separation, even when the internal standard and analyte co-elute.

LC-MS GC-MS Isotope Dilution

High Chemical Purity (99.4%) Reduces Impurity Interference in Analytical Workflows

N-Methylpiperazine-d4 is available with a chemical purity of 99.4% , exceeding the typical purity of unlabeled N-Methylpiperazine analytical standards (≥98.0% by GC) . This higher purity minimizes the presence of unknown impurities that could cause matrix effects or ion suppression in LC-MS/MS assays.

Analytical Chemistry Quality Control Internal Standard

3,3,5,5-Tetradeutero Substitution Provides Optimal Mass Shift Without Unnecessary Deuteration

N-Methylpiperazine-d4 features deuterium atoms exclusively at the 3,3,5,5 positions of the piperazine ring . This targeted deuteration yields a +4.0 Da mass shift sufficient for MS differentiation while avoiding the higher cost and potential isotopic exchange issues associated with fully ring-deuterated analogs like N-Methylpiperazine-d8 (MW 108.21, +8.0 Da shift) . The specific substitution pattern also minimizes the kinetic isotope effect on chromatographic retention time, preserving co-elution with the analyte [1].

Isotope Labeling Deuterium Exchange Method Development

N-Methylpiperazine-d4 Application Scenarios in Analytical and Bioanalytical Science


Quantitative Bioanalysis of N-Methylpiperazine in Plasma by LC-MS/MS

N-Methylpiperazine-d4 serves as the optimal internal standard for the quantification of N-methylpiperazine in biological matrices such as plasma. Its +4.0 Da mass shift and 98 atom% D isotopic purity enable precise isotope dilution LC-MS/MS, correcting for ion suppression and extraction variability [1]. The 99.4% chemical purity ensures minimal background interference, meeting the stringent requirements of bioanalytical method validation per FDA/EMA guidelines .

Metabolite Identification and Quantitation in Drug Metabolism Studies

In drug metabolism and pharmacokinetic (DMPK) studies, N-Methylpiperazine-d4 is used as a tracer to track the parent compound and its metabolites. The specific 3,3,5,5-deuteration pattern reduces the kinetic isotope effect on metabolic enzymes, preserving metabolic fate while enabling differentiation of labeled and unlabeled species via MS [1]. This allows accurate determination of metabolic stability and clearance pathways.

Impurity Profiling in Pharmaceutical Quality Control

For the analysis of N-methylpiperazine-related impurities in active pharmaceutical ingredients (APIs), N-Methylpiperazine-d4 provides a reliable internal standard for LC-UV or LC-MS methods. Its high isotopic and chemical purity (>98% atom% D, 99.4% chemical) minimizes the risk of introducing additional unknown peaks, facilitating accurate identification and quantitation of low-level impurities .

Method Development and Validation for Pharmacokinetic Studies

During the development of LC-MS/MS assays for preclinical or clinical pharmacokinetic studies, N-Methylpiperazine-d4 is the preferred internal standard due to its co-elution with the analyte and robust correction of matrix effects [1]. The d4 pattern provides a cost-effective mass shift sufficient for quantitative analysis without the higher expense of fully deuterated d8 or d11 analogs .

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